molecular formula C5H3F3N2O2 B107741 6-(Trifluoromethyl)uracil CAS No. 672-45-7

6-(Trifluoromethyl)uracil

Cat. No. B107741
CAS RN: 672-45-7
M. Wt: 180.08 g/mol
InChI Key: IROWWTVZNHKLLE-UHFFFAOYSA-N
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Patent
US08058279B2

Procedure details

Compound XXVI was prepared according to the procedure of Kaiser, C. and Burger, A. J Org. Chem. 1959, 24, 113. 6-Trifluoromethyl-2-thiouracil (XXV) [Gershon, H et al. J. Het. Chem. 1983, 20(1), 219] (15 g, 76 mmol) was mixed with H2O (150 mL), chloroacetic acid (14.4 g, 152 mmol) was added and the mixture was heated to reflux. After 1 hr at reflux all the solids had dissolved. Analysis of the reaction mixture by LC-MS after 4 hrs at reflux indicated complete alkylation of the sulfur. The reaction was cooled to room temperature. Upon cooling a solid precipitated. To the mixture was added concentrated HCl (50 mL, 38%) and the mixture was heated to reflux. After 4 hrs at reflux the heat was removed, the solution cooled to room temperature and allowed to stir for 18 hrs. The solids were filtered and dried in a vacuum oven (50° C.) overnight to afford 6-trifluoromethyluracil (XXVI) as a white solid (8.8 g, 64%): m.p. 225-227° C.; 1H NMR (DMSO-d6) δ 12.1 (s, 1H), 11.6 (s, 1H), 6.1 (s, 1H); ESI/MS 179 (M−H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[C:3]1[NH:8][C:7](=S)[NH:6][C:5](=[O:10])[CH:4]=1.ClCC(O)=[O:16].[S]>O>[F:1][C:2]([F:12])([F:11])[C:3]1[NH:8][C:7](=[O:16])[NH:6][C:5](=[O:10])[CH:4]=1 |^3:17|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
FC(C1=CC(NC(N1)=S)=O)(F)F
Name
Quantity
14.4 g
Type
reactant
Smiles
ClCC(=O)O
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 18 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Compound XXVI was prepared
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After 1 hr at reflux all the solids
Duration
1 h
DISSOLUTION
Type
DISSOLUTION
Details
had dissolved
TEMPERATURE
Type
TEMPERATURE
Details
Analysis of the reaction mixture by LC-MS after 4 hrs at reflux
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling a solid
CUSTOM
Type
CUSTOM
Details
precipitated
ADDITION
Type
ADDITION
Details
To the mixture was added concentrated HCl (50 mL, 38%)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After 4 hrs at reflux the heat
Duration
4 h
CUSTOM
Type
CUSTOM
Details
was removed
TEMPERATURE
Type
TEMPERATURE
Details
the solution cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The solids were filtered
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven (50° C.) overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC(C1=CC(NC(N1)=O)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 8.8 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.